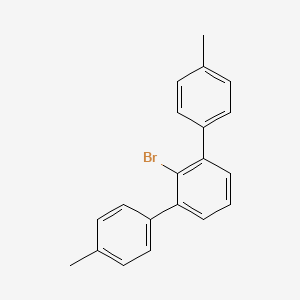![molecular formula C16H15N3O3 B11971168 N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide](/img/structure/B11971168.png)
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a hydrazinocarbonyl group, a hydroxyphenyl group, and a benzamide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide typically involves the condensation of hydrazine derivatives with benzamide precursors. One common method involves the reaction of 2-hydroxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with benzoyl chloride under controlled conditions to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The hydrazinocarbonyl group can be reduced to form amine derivatives.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Applications De Recherche Scientifique
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for specialty chemicals.
Mécanisme D'action
The mechanism of action of N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide involves its interaction with specific molecular targets. The hydrazinocarbonyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, potentially inhibiting their activity. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions, enhancing the compound’s binding affinity to its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-hydrazinocarbonyl-ethyl)-benzamide
- N-(1-naphthalen-1-yl-ethyl)-benzamide
- N-ethyl-N-(1-naphthyl)benzamide
Uniqueness
N-[(Z)-1-(hydrazinocarbonyl)-2-(2-hydroxyphenyl)ethenyl]benzamide is unique due to the presence of both the hydrazinocarbonyl and hydroxyphenyl groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable molecule for research and development .
Propriétés
Formule moléculaire |
C16H15N3O3 |
|---|---|
Poids moléculaire |
297.31 g/mol |
Nom IUPAC |
N-[(Z)-3-hydrazinyl-1-(2-hydroxyphenyl)-3-oxoprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C16H15N3O3/c17-19-16(22)13(10-12-8-4-5-9-14(12)20)18-15(21)11-6-2-1-3-7-11/h1-10,20H,17H2,(H,18,21)(H,19,22)/b13-10- |
Clé InChI |
SAIIWCVQQFHADQ-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=CC=C2O)/C(=O)NN |
SMILES canonique |
C1=CC=C(C=C1)C(=O)NC(=CC2=CC=CC=C2O)C(=O)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-chloro-N-(2,2,2-trichloro-1-{[(4-chlorophenyl)carbamothioyl]amino}ethyl)acetamide](/img/structure/B11971090.png)
![(5Z)-3-sec-butyl-5-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971094.png)
![2-{[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-2-pyridinylmethylidene]acetohydrazide](/img/structure/B11971099.png)
![(5Z)-5-{[3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971119.png)

![N-[(2E)-But-2-en-1-yl]aniline](/img/structure/B11971127.png)
![4-{(E)-[2-(phenylacetyl)hydrazinylidene]methyl}phenyl 4-methylbenzoate](/img/structure/B11971139.png)
![(5Z)-5-({3-[4-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971143.png)
![Benzenesulfonamide, N-[(4-bromophenyl)methylene]-](/img/structure/B11971147.png)
![N'-[di(4-morpholinyl)phosphoryl]-N-(4-methylphenyl)-4-morpholinecarboximidamide](/img/structure/B11971162.png)
![[4-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]phenyl] 4-bromobenzoate](/img/structure/B11971165.png)
![(5Z)-5-{[3-(4-ethoxy-2-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-3-(2-furylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11971169.png)

